(S)-benzyl 3-methylpiperazine-1-carboxylate
Description
(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS 612493-87-5) is a chiral piperazine derivative widely employed as a key intermediate in pharmaceutical synthesis, particularly for cholinergic neurotransmitter agonists . Its structure features a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a methyl substituent at the 3-position of the piperazine ring, with the (S)-configuration at the stereocenter (Figure 1). This compound is synthesized via iridium-catalyzed regio- and enantioselective amination, achieving high enantiomeric excess (ee) values under optimized conditions . Safety protocols emphasize its flammability and the need for protective equipment during handling .
Properties
IUPAC Name |
benzyl (3S)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPIQMPFKMFAOX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428837 | |
| Record name | Benzyl (3S)-3-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612493-87-5 | |
| Record name | Phenylmethyl (3S)-3-methyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612493-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3S)-3-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Benzyl 3-methylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benzyl 3-methylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method starts with the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with sodium cyanide, gives the protected piperazine (S)-204 .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar protection and functionalization strategies. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Benzyl 3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(S)-Benzyl 3-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-benzyl 3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-benzyl 3-methylpiperazine-1-carboxylate with its analogs, focusing on structural features, synthetic efficiency, stereochemistry, and applications.
Enantiomeric and Positional Isomers
| Compound Name | CAS Number | Substituents/Modifications | Yield (%) | ee (%) | Key Applications |
|---|---|---|---|---|---|
| This compound | 612493-87-5 | 3-methyl, (S)-configuration | N/A | N/A | Cholinergic agonist intermediates |
| (R)-Benzyl 3-methylpiperazine-1-carboxylate | 1217831-52-1 | 3-methyl, (R)-configuration | N/A | N/A | Research on enantioselective effects |
| Benzyl 2-methylpiperazine-1-carboxylate | 444666-46-0 | 2-methyl (racemic) | N/A | N/A | Broad synthetic intermediates |
| cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate | 623585-97-7 | 3,5-dimethyl (cis) | N/A | N/A | Exploration of steric effects |
- Key Observations: Stereochemical Impact: The (S)- and (R)-enantiomers (CAS 612493-87-5 vs. 1217831-52-1) exhibit divergent biological activities due to chiral recognition in drug targets .
Piperazine Derivatives with Varied Substituents
| Compound Name | CAS Number | Substituents/Modifications | Yield (%) | ee (%) | Reaction Conditions |
|---|---|---|---|---|---|
| Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) | N/A | 4-(but-3-en-2-yl) | 98 | 98 | DME, 50°C, Ir-catalyzed |
| Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (3n) | N/A | 4-(5-phenylpentenyl) | 91 | 93 | DMF, 50°C, Ir-catalyzed |
| (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride | 84196-16-7 | 3-isobutyl, hydrochloride salt | N/A | N/A | N/A |
- Key Observations: Alkenyl vs. Alkyl Substituents: Compounds like 3l and 3n incorporate alkenyl chains, enhancing rigidity and π-orbital interactions compared to the methyl group in the target compound. These modifications influence reactivity and downstream functionalization . Branched vs.
Phenylpiperazine Analogs
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| 1-(3-Chlorophenyl)piperazine (3-CPP) | 3-Cl on phenyl ring | Enhanced electronic withdrawal | Serotonin receptor modulation |
| 1-(4-Methoxyphenyl)piperazine (4-MeOPP) | 4-OCH3 on phenyl ring | Electron-donating group | Antidepressant research |
| Benzylpiperazine (BZP) | Unsubstituted phenyl | Baseline structure | Illicit drug synthesis (historical) |
- Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 3-CPP) increase electrophilicity, altering receptor binding kinetics compared to electron-donating groups (e.g., 4-MeOPP) .
- Cbz Protection : The benzyloxycarbonyl group in the target compound enhances stability during synthesis compared to unprotected analogs like BZP .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|
| This compound | 234.29 | N/A | Organic solvents |
| (R)-Benzyl 3-methylpiperazine-1-carboxylate HCl | 270.76 | N/A | DMSO, methanol |
| Benzyl 2-methylpiperazine-1-carboxylate | 234.29 | N/A | Chloroform |
Biological Activity
(S)-Benzyl 3-methylpiperazine-1-carboxylate is a chiral compound belonging to the piperazine family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a therapeutic agent, particularly in the modulation of various biological pathways through receptor interaction and enzyme inhibition.
- IUPAC Name: (S)-benzyl (3S)-3-methylpiperazine-1-carboxylate
- Molecular Formula: C₁₃H₁₈N₂O₂
- CAS Number: 612493-87-5
- Molecular Weight: 234.29 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The piperazine ring structure allows it to bind effectively to various molecular targets, influencing cellular signaling pathways related to neurotransmission and metabolic regulation.
Key Mechanisms:
- Receptor Binding: The compound can bind to neurotransmitter receptors, potentially modulating synaptic transmission.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects: Studies suggest that compounds with similar structures can act as serotonin reuptake inhibitors, indicating potential antidepressant properties.
- Anticancer Activity: Preliminary studies have shown that derivatives of piperazine can inhibit tumor growth by targeting specific cancer-related pathways.
- Antimicrobial Properties: Some piperazine derivatives demonstrate antibacterial and antifungal activities, suggesting a role in treating infections.
Case Studies and Experimental Data
- Study on Enzyme Inhibition:
- Cytotoxicity Assessment:
Table 1: Biological Activity Summary
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Protection of the piperazine nitrogen atoms.
- Selective functionalization using reagents such as mesyl chloride followed by treatment with sodium cyanide.
Comparison with Similar Compounds
This compound can be compared with other piperazine derivatives regarding their biological activities:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-methylpiperazine-1-carboxylate | Non-chiral, broader activity spectrum | Enhanced selectivity in receptor binding |
| N-benzylpiperazine | Simple structure, less potent | Basic neurotransmitter modulation |
| 1-(3,4-Methylenedioxybenzyl)piperazine | Complex structure, higher potency | Stronger anticancer activity |
Q & A
Q. What are the optimal reaction conditions for synthesizing (S)-benzyl 3-methylpiperazine-1-carboxylate with high enantiomeric excess (ee)?
The enantioselective synthesis of structurally related piperazine derivatives, such as benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate, employs iridium-catalyzed amination under standard conditions (50°C, DMF or DME as solvent). High ee values (93–98%) are achieved using allylic acetates and benzyl piperazine-1-carboxylate as substrates. Reaction parameters like solvent polarity and catalyst loading significantly influence enantioselectivity. Post-synthesis, chiral stationary phase SFC or HPLC is critical for ee determination .
Q. How can researchers purify this compound effectively after synthesis?
Flash column chromatography with silica gel and gradients of nonpolar/polar solvents (e.g., heptane:isopropyl acetate or hexane:ethyl acetate) is standard for isolating similar piperazine derivatives. For example, benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate was purified using a 20:1 to 5:1 heptane:isopropyl acetate gradient, yielding 91% purity. TLC (Rf = 0.27) is recommended for monitoring elution progress .
Q. What spectroscopic techniques validate the structure of this compound?
Key techniques include:
- 1H/13C NMR : Assign peaks to confirm stereochemistry and substituent positions (e.g., δ 1.3–1.5 ppm for methyl groups; δ 5.1–5.3 ppm for benzyl protons).
- HRMS (ESI) : Verify molecular ion accuracy (e.g., [M+H]+ or [M+Na]+).
- FTIR : Identify carbonyl stretches (~1680–1720 cm⁻¹) and piperazine ring vibrations. These methods were validated for analogs like benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate .
Advanced Research Questions
Q. How do steric and electronic factors influence enantioselectivity in iridium-catalyzed amination for this compound synthesis?
Steric hindrance from the 3-methyl group on the piperazine ring can reduce reaction rates but improve enantioselectivity by restricting catalyst-substrate conformations. Computational studies on related systems suggest that electron-withdrawing substituents on allylic acetates enhance π-backbonding with the iridium catalyst, stabilizing transition states and increasing ee. Experimental data for benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (57% yield, 94% ee) support this mechanism .
Q. What strategies resolve discrepancies in NMR data when characterizing this compound analogs?
Conflicting NMR signals (e.g., overlapping piperazine ring protons) can be addressed by:
- Variable Temperature NMR : Reduces signal splitting caused by conformational exchange.
- 2D Experiments (COSY, HSQC) : Assign coupled protons and carbons unambiguously.
- Deuterated Solvent Screening : CDCl3 vs. DMSO-d6 may resolve splitting in analogs like benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate .
Q. Why do certain reaction scales yield lower ee values, and how can this be mitigated?
Scaling up reactions often reduces enantioselectivity due to incomplete mixing or temperature gradients. For example, benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate synthesis at 0.26 mmol scale achieved 94% ee, but larger batches may require:
- High-Precision Temperature Control : Minimizes thermal fluctuations.
- Continuous Flow Reactors : Enhance mass transfer and catalyst-substrate interactions.
- Chiral Additives : Stabilize the catalyst’s active conformation .
Methodological Recommendations
- Stereochemical Analysis : Use SFC with Chiralpak® columns for high-throughput ee screening .
- Scale-Up Optimization : Prioritize flow chemistry to maintain enantioselectivity in multi-gram syntheses .
- Data Validation : Cross-reference NMR assignments with X-ray crystallography where possible (e.g., SHELX-refined structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
